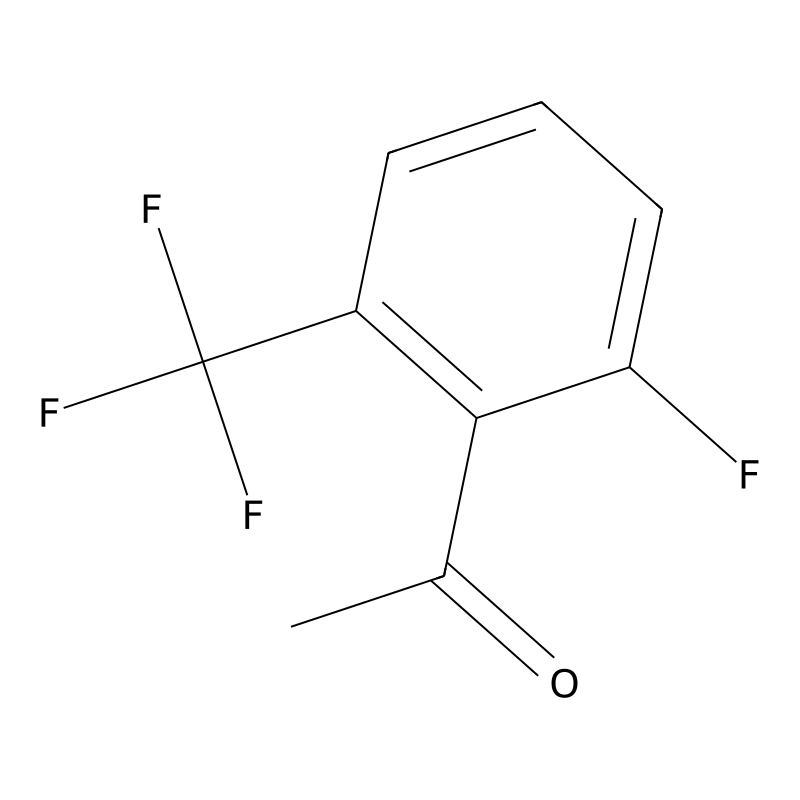

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 2'-Fluoro-6'-(trifluoromethyl)acetophenone as a Conformationally Restricted Precursor

- 3. Why Generic Substitution Fails: The Criticality of Di-Ortho Substitution

- 4. Quantitative Evidence Guide: 2'-Fluoro-6'-(trifluoromethyl)acetophenone vs. Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2'-Fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7) is a highly specialized, sterically hindered building block defined by its asymmetric di-ortho substitution pattern. The combination of a highly electronegative fluorine atom and a bulky, lipophilic trifluoromethyl group forces the acetyl moiety out of the aromatic plane, fundamentally altering its reactivity and the three-dimensional geometry of downstream products [1]. In industrial procurement, this compound is primarily sourced as a critical precursor for synthesizing conformationally locked active pharmaceutical ingredients (APIs), such as cyclin-dependent kinase (CDK) and Tyk2 inhibitors [2]. Its unique steric and electronic profile makes it indispensable for applications requiring precise dihedral angle control, enhanced metabolic stability, and high-throughput processability.

Substituting 2'-Fluoro-6'-(trifluoromethyl)acetophenone with mono-ortho analogs like 2'-(trifluoromethyl)acetophenone or 2'-fluoroacetophenone critically compromises downstream API performance. Mono-substituted derivatives lack sufficient steric bulk to prevent free rotation around the aryl-heteroaryl bond in final drug molecules, leading to an entropic penalty upon target binding and a significant drop in kinase inhibitory potency [1]. Conversely, substituting with 2',6'-difluoroacetophenone fails to provide the necessary lipophilic volume required to occupy hydrophobic binding pockets, while 2',6'-bis(trifluoromethyl)acetophenone is often too sterically encumbered to undergo efficient alpha-functionalization [2]. Therefore, procuring this exact asymmetric di-ortho substitution pattern is mandatory to achieve the precise rotational barriers and lipophilicity profiles required for advanced therapeutic targets.

Conformational Locking in Kinase Inhibitor Synthesis

In the synthesis of advanced kinase inhibitors, the 2-fluoro-6-(trifluoromethyl)phenyl moiety is utilized to restrict the conformation of the resulting aryl-heteroaryl axis. The extreme steric clash between the CF3 group and the adjacent heterocycle forces an orthogonal alignment. Chemoinformatic models and structural activity relationship (SAR) studies demonstrate that this di-ortho substitution generates a rotational barrier exceeding 20 kcal/mol, effectively locking the molecule in its bioactive conformation at physiological temperatures [1]. In contrast, mono-substituted 2-fluorophenyl analogs exhibit rotational barriers below 10 kcal/mol, resulting in free rotation and a high entropic penalty upon target binding. This rigidification directly translates to enhanced target affinity and selectivity.

| Evidence Dimension | Aryl-heteroaryl bond rotational barrier |

| Target Compound Data | >20 kcal/mol (conformationally locked) |

| Comparator Or Baseline | 2-fluorophenyl analogs (<10 kcal/mol, free rotation) |

| Quantified Difference | >10 kcal/mol increase in rotational energy barrier |

| Conditions | Physiological temperature (37°C) in kinase ATP-binding pocket models |

Procuring this specific building block is essential to eliminate off-target conformations and maximize the potency of resulting kinase inhibitor APIs.

Regioselectivity in Alpha-Bromination for Thiazole Synthesis

The synthesis of 4-aminothiazole-based CDK inhibitors requires the initial alpha-bromination of the acetophenone precursor. The presence of the strongly electron-withdrawing 2-fluoro and 6-trifluoromethyl groups profoundly deactivates the aromatic ring toward electrophilic aromatic substitution [1]. Consequently, bromination occurs with >99% regioselectivity at the alpha-methyl position. When compared to unsubstituted or electron-rich acetophenones, which can yield 15-30% of ring-brominated side products under standard conditions, 2'-Fluoro-6'-(trifluoromethyl)acetophenone ensures a remarkably clean reaction profile. This high regioselectivity eliminates the need for complex downstream chromatographic purification of the phenacyl bromide intermediate.

| Evidence Dimension | Regioselectivity of alpha-bromination |

| Target Compound Data | >99% alpha-carbon bromination |

| Comparator Or Baseline | Electron-rich acetophenones (up to 30% competitive ring bromination) |

| Quantified Difference | Near-total elimination of ring-brominated impurities |

| Conditions | Standard electrophilic bromination conditions (e.g., Br2 in acidic media) |

Allows process chemists to scale up intermediate production with higher yields and lower purification costs.

High-Throughput Processability in Combinatorial Chalcone Libraries

Despite the severe steric hindrance surrounding the carbonyl group, 2'-Fluoro-6'-(trifluoromethyl)acetophenone exhibits excellent processability in automated, parallel solution-phase synthesis. In the generation of chalcone-based screening libraries via aldol condensation, derivatives incorporating this building block consistently achieve an average purity of 96% prior to extensive purification [1]. The unique electronic activation of the carbonyl carbon by the electron-withdrawing ortho-substituents compensates for the steric bulk, allowing efficient condensation. In contrast, less activated sterically hindered analogs often suffer from incomplete conversion or require substrate-specific optimization, which disrupts the parallel synthesis workflow.

| Evidence Dimension | Average crude purity in automated parallel aldol condensation |

| Target Compound Data | 96% average purity |

| Comparator Or Baseline | Standard unoptimized sterically hindered ketones (<85% purity threshold) |

| Quantified Difference | >11% improvement in crude purity |

| Conditions | Automated parallel solution-phase synthesis (50 µM scale) |

Ensures reliable, high-yield incorporation into high-throughput screening libraries, minimizing failed reactions in automated workflows.

Synthesis of Conformationally Locked Kinase Inhibitors

Directly leveraging the >20 kcal/mol rotational barrier, this compound is the optimal starting material for developing CDK and Tyk2 inhibitors where an orthogonal aryl-heteroaryl axis is required for precise ATP-pocket binding [1].

Scalable Production of 4-Aminothiazole Intermediates

Utilizing its >99% regioselectivity in alpha-bromination, this building block is ideal for process-scale Hantzsch thiazole synthesis, avoiding the costly chromatographic separation of ring-brominated impurities [2].

Automated Combinatorial Library Generation

Thanks to its proven ability to yield chalcones with 96% average purity in parallel synthesis, it is highly recommended for high-throughput discovery programs seeking to explore novel, sterically demanding chemical space [3].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types